Cas no 7687-50-5 (Adenine,9-(3,5-O-isopropylidene-a-D-xylofuranosyl)- (7CI,8CI))
7687-50-5 structure
Product Name:Adenine,9-(3,5-O-isopropylidene-a-D-xylofuranosyl)- (7CI,8CI)
Numero CAS:7687-50-5
MF:C13H17N5O4
MW:307.305182218552
CID:581266
PubChem ID:254844
Update Time:2025-04-19
Adenine,9-(3,5-O-isopropylidene-a-D-xylofuranosyl)- (7CI,8CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Adenine,9-(3,5-O-isopropylidene-a-D-xylofuranosyl)- (7CI,8CI)
- [4-(propanoylamino)phenyl] N,N-dimethylsulfamate
- AC1L5JW4
- AC1Q5OHX
- AR-1K5731
- n-acetyl-6-chloro-9-[2-deoxy-3,5-bis-o-(4-methylbenzoyl)pentofuranosyl]-9h-purin-2-amine
- NSC100043
- NSC71852
- NSC-79495
- NSC-79494
- 7687-50-5
- 9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine
- 7687-49-2
- Adenine, 9-(3,5-o-isopropylidene-beta-d-xylofuranosyl)-
- NSC79495
- NSC79494
- NCIOpen2_008716
- DTXSID60291992
-
- Inchi: 1S/C13H17N5O4/c1-13(2)20-3-6-9(22-13)8(19)12(21-6)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16)
- Chiave InChI: XHZOUHXBGRSPRW-UHFFFAOYSA-N
- Sorrisi: O1C(C(C2C1COC(C)(C)O2)O)N1C=NC2C(N)=NC=NC1=2
Proprietà calcolate
- Massa esatta: 307.128
- Massa monoisotopica: 307.128
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 22
- Conta legami ruotabili: 1
- Complessità: 439
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.9
- Superficie polare topologica: 118Ų
Proprietà sperimentali
- Densità: 1.8
- Punto di ebollizione: 588.3°Cat760mmHg
- Punto di infiammabilità: 309.6°C
- Indice di rifrazione: 1.797
- PSA: 117.54000
- LogP: 0.39950
Adenine,9-(3,5-O-isopropylidene-a-D-xylofuranosyl)- (7CI,8CI) Letteratura correlata
-
1. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
-
Pavel Karásek,Jakub Grym,Michal Roth,Josef Planeta,František Foret Lab Chip, 2015,15, 311-318
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
7687-50-5 (Adenine,9-(3,5-O-isopropylidene-a-D-xylofuranosyl)- (7CI,8CI)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso